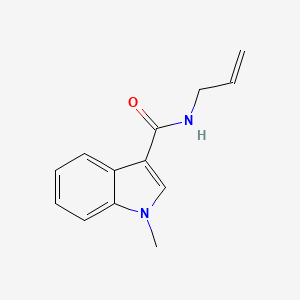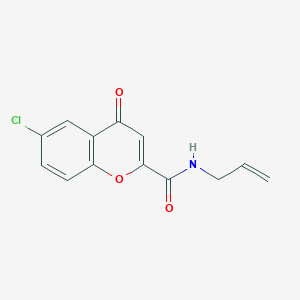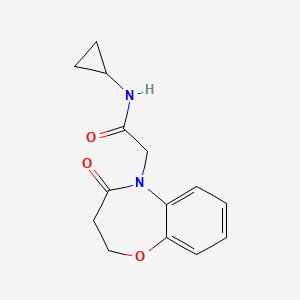
4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These include a reduction in inflammatory cytokines, such as TNF-α and IL-6, as well as a decrease in the expression of certain enzymes involved in the inflammatory response. The compound has also been shown to have analgesic effects, reducing pain in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide in laboratory experiments is its ability to reduce inflammation and pain in animal models of arthritis. This makes it a potential candidate for the development of new anti-inflammatory and analgesic drugs. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide. One direction is to further investigate the compound's mechanism of action and optimize its therapeutic potential. Another direction is to explore the compound's potential in the treatment of other inflammatory conditions, such as inflammatory bowel disease or psoriasis. Additionally, research could focus on developing new formulations of the compound that improve its bioavailability and efficacy.
Synthesemethoden
The synthesis of 4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide involves the reaction of 4-chlorobenzoic acid with cyclopropylamine, followed by the addition of pyrrolidin-2-one. The resulting compound is then purified through recrystallization to obtain a pure form of the compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the compound's potential as an anti-inflammatory agent in the treatment of arthritis. The study found that the compound was effective in reducing inflammation and pain in animal models of arthritis.
Eigenschaften
IUPAC Name |
4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-6-3-9(14(19)16-10-4-5-10)8-12(11)17-7-1-2-13(17)18/h3,6,8,10H,1-2,4-5,7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNYGCIJJXAAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)


![(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7644508.png)

![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7644512.png)
![N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide](/img/structure/B7644513.png)

![N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7644526.png)
